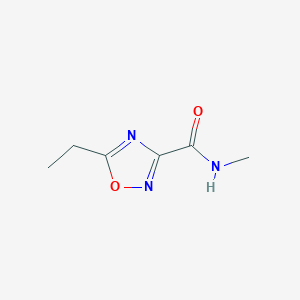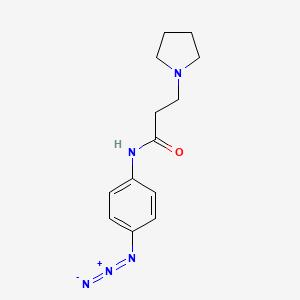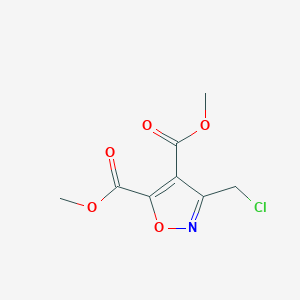![molecular formula C16H15BrN2O B12619449 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one CAS No. 919291-24-0](/img/structure/B12619449.png)
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one is a compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 9th position and an aminopropyl group at the 6th position, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzo[h]isoquinolin-1(2H)-one derivative.
Bromination: The bromination of the benzo[h]isoquinolin-1(2H)-one derivative is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 9th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 9th position can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the isoquinolinone ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: New derivatives with different substituents replacing the bromine atom.
Scientific Research Applications
6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets. The aminopropyl group may facilitate binding to enzymes or receptors, while the bromine atom could influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
6-(3-aminopropyl)benzo[h]isoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
9-bromobenzo[h]isoquinolin-1(2H)-one:
6-(3-aminopropyl)-benzo[h]isoquinolin-1(2H)-one derivatives: Variations in the substituents can lead to different chemical and biological properties.
Uniqueness
The presence of both the bromine atom and the aminopropyl group in 6-(3-aminopropyl)-9-bromobenzo[h]isoquinolin-1(2H)-one makes it unique compared to its analogs
Properties
CAS No. |
919291-24-0 |
|---|---|
Molecular Formula |
C16H15BrN2O |
Molecular Weight |
331.21 g/mol |
IUPAC Name |
6-(3-aminopropyl)-9-bromo-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C16H15BrN2O/c17-12-3-4-13-10(2-1-6-18)8-11-5-7-19-16(20)15(11)14(13)9-12/h3-5,7-9H,1-2,6,18H2,(H,19,20) |
InChI Key |
OPMXQVCSVRUTJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CNC(=O)C3=C2C=C1Br)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-ethyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B12619366.png)
![Ethyl [2-(benzyloxy)-1,3-thiazol-5-yl]acetate](/img/structure/B12619397.png)


![1,4-Bis[4-(trimethylsilylethynyl)phenylethynyl]benzene](/img/structure/B12619410.png)

![{1-[4-(Methanesulfonyl)phenyl]ethylidene}propanedinitrile](/img/structure/B12619420.png)
![Ethyl 4-[({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}acetyl)amino]piperidine-1-carboxylate](/img/structure/B12619424.png)

![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![4-[(2R)-5-Oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12619436.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)
![N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B12619451.png)
![2-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B12619453.png)
